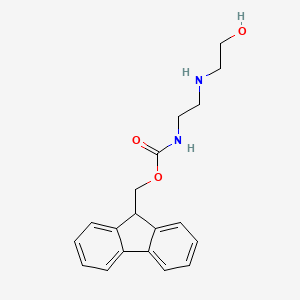![molecular formula C17H20N2O5 B2461194 1-(benzo[d][1,3]dioxole-5-carbonyl)-N-((tetrahydrofuran-2-yl)methyl)azetidine-3-carboxamide CAS No. 1396806-61-3](/img/structure/B2461194.png)
1-(benzo[d][1,3]dioxole-5-carbonyl)-N-((tetrahydrofuran-2-yl)methyl)azetidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains a benzo[d][1,3]dioxole-5-carbonyl group, a tetrahydrofuran-2-yl group, and an azetidine-3-carboxamide group . These groups are common in organic chemistry and are often involved in the formation of larger, more complex molecules.
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the interactions between the different functional groups present. The benzo[d][1,3]dioxole-5-carbonyl group, for example, is aromatic and may participate in pi stacking interactions .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the carbonyl group, which is often a site of nucleophilic attack, and the azetidine ring, which may undergo ring-opening reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carbonyl group could influence its polarity, and the aromatic ring could contribute to its stability .Wissenschaftliche Forschungsanwendungen
Novel Heterocyclic Compound Synthesis
Research on the synthesis of novel heterocyclic compounds derived from visnaginone and khellinone shows applications in developing new anti-inflammatory and analgesic agents. These compounds, including benzodifuran derivatives, have been investigated for their COX-1/COX-2 inhibitory activity, showcasing potential in medical and pharmaceutical research for pain management and inflammation reduction (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Azetidine and Dihydrofuran Synthesis
The ring-expansion reactions of epoxy amides and enamides to produce functionalized azetidines and 2,3-dihydrofurans highlight the utility of complex organic synthesis in creating novel compounds. These reactions, being transition metal-free, underscore the importance of developing new methods in organic chemistry for synthesizing compounds that can serve as intermediates in pharmaceuticals (Suraj & Swamy, 2022).
Anti-Influenza Virus Activity
The synthesis of benzamide-based 5-aminopyrazoles and their derivatives showing significant anti-avian influenza virus activity demonstrates the role of chemical synthesis in addressing viral diseases. These compounds' effectiveness against the H5N1 strain suggests the potential for developing new antiviral drugs (Hebishy, Salama, & Elgemeie, 2020).
Copper-Catalyzed Cyclization
The development of highly efficient copper-catalyzed domino ring opening and Goldberg coupling cyclization for synthesizing 3,4-dihydro-2H-1,4-benzoxazines points to advancements in catalyst use in organic synthesis. Such methodologies can lead to the creation of compounds with potential applications in material science and pharmacology (Rao, Naidu, & Sekar, 2009).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(1,3-benzodioxole-5-carbonyl)-N-(oxolan-2-ylmethyl)azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5/c20-16(18-7-13-2-1-5-22-13)12-8-19(9-12)17(21)11-3-4-14-15(6-11)24-10-23-14/h3-4,6,12-13H,1-2,5,7-10H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGSOCPMWCBEGQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2CN(C2)C(=O)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-[(2-methylpropan-2-yl)oxy]propanoate](/img/structure/B2461115.png)
![Methyl 3-[[2-[2-(thiophene-2-carbonylamino)phenyl]sulfanylacetyl]amino]thiophene-2-carboxylate](/img/structure/B2461116.png)
![3-(3-hydroxy-4-methoxyphenyl)-6-phenyl-5-thioxotetrahydroimidazo[1,5-c]thiazol-7(3H)-one](/img/structure/B2461118.png)

![5-oxo-N-(4-(trifluoromethoxy)phenyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2461120.png)

![4-({[2-(4-Isopropoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thio)-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2461126.png)
![8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2461127.png)
![4-[3-(Difluoromethyl)-5-methyl-4-nitropyrazol-1-yl]butanoic acid](/img/structure/B2461129.png)
![2-[2-cyclopropyl-6-(methoxycarbonyl)-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-5-yl]acetic acid](/img/structure/B2461131.png)
![2-Amino-2-[3-(2,3,5-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2461132.png)
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-(1,2-thiazol-5-yl)acetic acid](/img/structure/B2461133.png)

